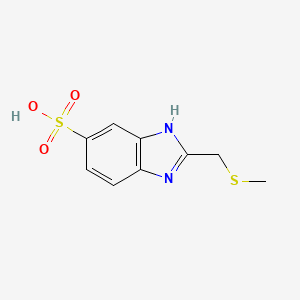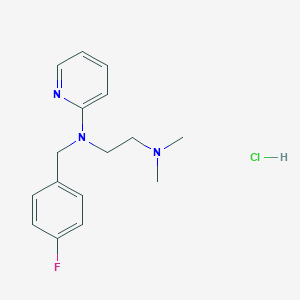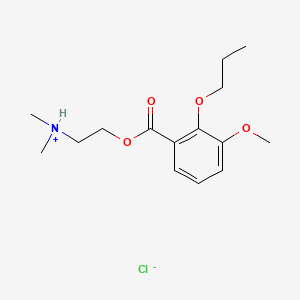
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with methoxy and propoxy groups, and an ester linkage to a dimethylaminoethyl group, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 3-methoxy-2-propoxybenzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.
Reduction: The ester linkage can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but with a methyl ester instead of a dimethylaminoethyl ester.
Benzoic acid, 2-methoxy-, ethyl ester: Similar structure but with an ethyl ester and a different substitution pattern.
Uniqueness
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and propoxy groups, along with the dimethylaminoethyl ester, distinguishes it from other benzoic acid derivatives.
Propriétés
Numéro CAS |
24063-41-0 |
|---|---|
Formule moléculaire |
C15H24ClNO4 |
Poids moléculaire |
317.81 g/mol |
Nom IUPAC |
2-(3-methoxy-2-propoxybenzoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-5-10-19-14-12(7-6-8-13(14)18-4)15(17)20-11-9-16(2)3;/h6-8H,5,9-11H2,1-4H3;1H |
Clé InChI |
AGCONKZAPKGEKI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



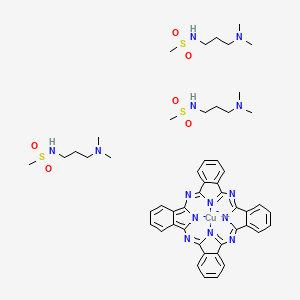
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
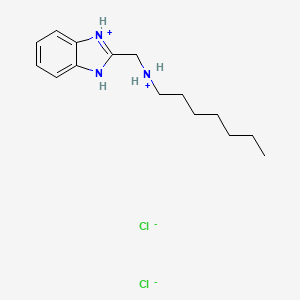
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)


![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
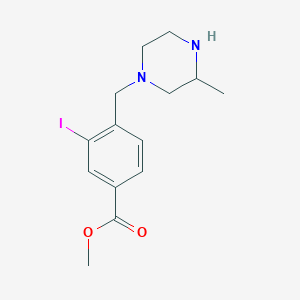

![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
